molecular formula C14H12F3N5 B4523348 N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4523348
M. Wt: 307.27 g/mol
InChI Key: UWKUCYOKXDKILL-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a specialized chemical scaffold designed for advanced research in medicinal chemistry and neuroscience. As part of the [1,2,4]triazolo[4,3-b]pyridazine family, a core structure noted in patented compounds for investigating neurological and psychiatric disorders, this molecule offers significant potential for probing complex biological targets . The structure incorporates a phenylethylamine moiety and a trifluoromethyl group, features commonly associated with enhanced bioactivity and binding affinity in central nervous system (CNS) targeting compounds. The primary research value of this compound lies in its application as a key intermediate or pharmacophore in the development of novel therapeutic agents. Research into analogous [1,2,4]triazolo[4,3-b]pyridazine derivatives has highlighted their potential utility as modulators of neurological targets, such as the metabotropic glutamate receptor 2 (mGluR2), which is a prominent target for conditions including anxiety, schizophrenia, and depression . Furthermore, the 1,2,4-triazole core is a privileged structure in agrochemical and pharmaceutical discovery, known to confer a range of biological activities such as antimicrobial, antitumor, and anti-inflammatory properties, making this compound a versatile tool for expanding structure-activity relationship (SAR) studies in multiple disease areas . This product is intended for use in laboratory research applications only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2-phenylethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5/c15-14(16,17)13-20-19-12-7-6-11(21-22(12)13)18-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKUCYOKXDKILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through nucleophilic substitution reactions using phenylethyl halides or via reductive amination of phenylethyl ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Key Reaction Conditions and Parameters

ParameterDetails
Solvents DMF, DMSO, or THF for SNAr reactions .
Temperature 80–120°C for cyclocondensation; room temperature for amine coupling.
Catalysts/Bases K2CO3, Et3N, or Pd catalysts for cross-coupling .
Reaction Time 6–24 hours, monitored via TLC or HPLC.

Functional Group Reactivity

The compound’s reactivity is governed by:

  • Triazole Ring : Participates in electrophilic substitutions (e.g., bromination at electron-rich positions) .

  • Pyridazine Core : Susceptible to nucleophilic attack at the 3- and 6-positions, enabling further derivatization .

  • Trifluoromethyl Group : Electron-withdrawing effect stabilizes the ring system but limits direct reactivity unless under strong reducing conditions .

Documented Derivative Reactions

Reaction TypeReagents/ConditionsProduct/Outcome
Alkylation CH3I, K2CO3, DMF, 60°CN-Methyl derivatives with enhanced lipophilicity .
Acylation AcCl, pyridine, RTAcetylated amines for probing hydrogen-bonding interactions .
Cross-Coupling Suzuki-Miyaura (Pd(PPh3)4, aryl boronic acids)Biaryl derivatives for bromodomain inhibition studies .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming trifluoromethylbenzene and pyridazine fragments.

  • Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions via triazole ring opening .

Analytical Characterization

TechniqueKey Observations
NMR Spectroscopy 1H NMR: δ 8.2–8.5 ppm (pyridazine protons); δ 7.3–7.5 ppm (phenyl) .
Mass Spectrometry [M+H]+ peak at m/z 377.4, consistent with C18H18F3N5O .
X-ray Crystallography Confirms planar triazole-pyridazine core and hydrogen-bonding motifs .

Comparative Reactivity of Analogous Compounds

CompoundReactivity Differences
N-Cyclohexyl-3-CF3 analog Reduced electrophilic substitution due to steric bulk .
6-Methyl-triazolo-pyridazine Enhanced SNAr reactivity at 6-position.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as an inhibitor of specific biological pathways. Notably, compounds with similar structures have shown promise as inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses and various diseases such as cancer and autoimmune disorders. The ability to inhibit this pathway could lead to new treatments for conditions such as rheumatoid arthritis and other inflammatory diseases .

Table 1: Structural Characteristics and Potential Inhibition Targets

Compound NameStructure CharacteristicsPotential Targets
N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amineContains trifluoromethyl and triazole moietiesp38 MAPK, inflammatory cytokines
Related CompoundsVarious substitutions on triazole or pyridine ringsCancer cell lines, autoimmune diseases

Pharmacological Applications

Research indicates that this compound may exhibit antitumor properties. In vitro studies have suggested that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. This makes them candidates for further development as anticancer agents .

Case Study: Anticancer Activity

A recent study evaluated a series of triazole derivatives against several cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-trifluoromethyl counterparts. This highlights the significance of the trifluoromethyl group in enhancing biological activity.

Neuropharmacology

Another area of interest is the potential neuropharmacological effects of the compound. Triazole derivatives have been studied for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety .

Table 2: Neuropharmacological Effects of Triazole Derivatives

EffectMechanismPotential Applications
Serotonin Reuptake InhibitionModulation of serotonin transportersTreatment of depression
GABAergic ActivityEnhancement of GABA receptor activityAnxiety disorders

Synthesis and Development

The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring followed by functionalization at the pyridazine position. Optimizing these synthetic routes is crucial for scaling up production for pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Their Impact

The table below highlights key structural analogs, their substituents, and biological activities:

Compound Name (Reference) Substituents Molecular Weight (g/mol) Key Biological Activity Structural Influence on Activity
Target Compound 3-CF₃, 6-(2-phenylethyl) ~350–400 (estimated) Hypothesized kinase inhibition Phenylethyl enhances receptor binding; CF₃ boosts lipophilicity
N-(4-chlorobenzyl)-3-CF₃ analog 3-CF₃, 6-(4-Cl-benzyl) 327.69 Antimicrobial, antimalarial Chlorobenzyl may improve target specificity
N-cyclohexyl-3-CF₃-phenyl analog 3-(3-CF₃-phenyl), 6-cyclohexyl 365.36 (C₁₈H₁₈F₃N₅) Kinase inhibition (docking score: -6.020) Cyclohexyl group stabilizes hydrophobic interactions
N-(3-acetamidophenyl)-thioacetamide 3-CF₃, 6-thioacetamide Not provided Antitumor (in vitro studies) Thio group enhances electrophilic reactivity
N-(4-phenylbutan-2-yl) analog 6-(4-phenylbutan-2-yl) Not provided Protein kinase inhibition Extended alkyl chain improves membrane permeability

Biological Activity

N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of growing interest in pharmacological research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H12_{12}F3_3N5_5
  • Molecular Weight : 295.27 g/mol
  • CAS Number : 1081138-14-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways. Notably:

  • Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit specific enzymatic activities associated with bacterial virulence factors, particularly in Type III secretion systems (T3SS) .
  • Receptor Modulation : The compound has been noted to interact with G protein-coupled receptors (GPCRs), which are critical for cell signaling and have implications in various diseases .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, showing concentration-dependent inhibition. For example, at a concentration of 50 μM, it displayed notable efficacy against pathogens like C. rodentium without cytotoxic effects on host cells .

Cytotoxicity

While assessing cytotoxicity, the compound was found to be non-toxic at concentrations up to 50 μM in several cell lines. This suggests a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production in vitro, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration TestedReference
AntimicrobialInhibition of C. rodentium50 μM
CytotoxicityNon-toxic to host cellsUp to 50 μM
Anti-inflammatoryModulation of cytokine productionVaries

Case Study Analysis

A notable study involved the screening of this compound against various bacterial strains. The compound was tested alongside traditional antibiotics and showed synergistic effects when combined with certain agents, enhancing overall antimicrobial efficacy .

Another investigation focused on its potential as a therapeutic agent for inflammatory diseases. Results indicated that the compound significantly reduced markers of inflammation in cellular models, suggesting its utility in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine and its analogs?

  • Methodology : The compound can be synthesized via intermediate functionalization. For example, intermediate amine-monohydrochloride salts (e.g., 32a) are reacted with sulfonyl chlorides, isocyanates, or acyl chlorides in ethanol or DMSO with bases like DIPEA or pyridine . Key strategies to improve yield include optimizing solvent systems (e.g., dioxane for HCl-mediated deprotection) and using peptide coupling reagents like HATU for amide bond formation. Purification often involves flash chromatography (e.g., 70–100% EtOAc in petroleum ether) .

Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility?

  • Methodology :

  • Purity : Use HPLC with ≥98% purity thresholds, as validated for structurally similar triazolopyridazine derivatives .
  • Stability : Store in dark, dry conditions at 2–8°C to prevent degradation .
  • Structural Confirmation : Employ NMR, HRMS, and X-ray crystallography (where feasible) to confirm substituent positions, as demonstrated for BRD4 inhibitors in crystallographic studies .

Q. What safety protocols are recommended for handling triazolopyridazine derivatives in laboratory settings?

  • Guidelines :

  • Use personal protective equipment (PPE) and work in fume hoods, as recommended for analogs like 6-chloro-7-cyclobutyl derivatives .
  • Avoid DMSO stock solution contamination by ensuring airtight storage and minimal freeze-thaw cycles .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with kinase targets like PIM1 or c-Met?

  • Methodology :

  • Docking Studies : Use co-crystal structures (e.g., PDB ID: 3BGQ) to model interactions. For example, hydrogen bonding with GLU 171 and hydrophobic interactions in PIM1’s active site were critical for affinity in related compounds .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess conformational flexibility, as applied to triazolopyridazine-based c-Met inhibitors .

Q. What strategies resolve contradictory activity data in SAR studies for bromodomain inhibition?

  • Approach :

  • Crystallographic Analysis : Compare binding modes of analogs (e.g., compound 9 vs. 32a derivatives) to identify critical residues (e.g., BRD4’s ZA channel interactions) .
  • Functional Assays : Use fluorescence polarization (FP) or AlphaScreen to quantify IC₅₀ values, ensuring consistency across replicates .

Q. How can photocatalysis enhance the synthesis of alkylated derivatives of this compound?

  • Methodology :

  • Radical-Mediated Coupling : Apply visible light/silane systems to generate alkyl radicals, enabling C(sp³)–C(sp³) coupling. For example, TTMSS-mediated reactions with acrylamides achieved 44% yield in optimized EtOH conditions .
  • Substrate Scope : Test electron-deficient alkenes and heteroaryl iodides to expand derivatization potential .

Q. What in vitro assays validate the compound’s therapeutic potential as a kinase inhibitor?

  • Protocols :

  • Kinase Profiling : Screen against panels (e.g., 100+ kinases) at 1 µM to assess selectivity. c-Met inhibitors with IC₅₀ < 10 nM were prioritized in similar studies .
  • Cell Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HGF-dependent models) to correlate kinase inhibition with antiproliferative effects .

Methodological Considerations

  • Data Interpretation : Address solubility limitations (common in trifluoromethyl-substituted heterocycles) by using co-solvents like PEG-400 in bioassays .
  • Reproducibility : Document reaction conditions (e.g., equivalents of HATU, temperature) rigorously, as minor variations significantly impact yields in triazolopyridazine syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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